

C.I. Disperse Blue 284: A Technical Guide for Environmental Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 284 is a synthetic azo dye belonging to the disperse class of dyes, primarily utilized in the textile industry for dyeing polyester and other synthetic fibers due to its vibrant color and good fastness properties.[1] As with many synthetic dyes, its release into the environment through industrial effluents is a significant concern due to potential ecotoxicological effects and the persistence of its complex aromatic structure. This technical guide provides an in-depth overview of **C.I. Disperse Blue 284** as a model azo dye for environmental research, focusing on its degradation, toxicity, and analytical quantification. Azo dyes, upon breakdown, can release aromatic amines, which are known to have mutagenic and carcinogenic properties, posing a risk to both human health and ecosystems.[2][3][4]

Core Properties of C.I. Disperse Blue 284



Property	Value/Description	Reference	
C.I. Name	Disperse Blue 284	[1]	
CAS Number	71872-43-0	[1]	
Molecular Formula	C17H19N5O6S	[1]	
Molecular Weight	421.43 g/mol	[1]	
Chemical Class	Single Azo	[1]	
Appearance	Bright blue powder		
Solubility	Insoluble in water, soluble in some organic solvents		
Primary Application	Dyeing and printing of polyester and its blended fabrics	[1]	

Environmental Fate and Degradation

The environmental persistence of **C.I. Disperse Blue 284** has led to research into various degradation methods. These studies are crucial for developing effective wastewater treatment technologies.

Biodegradation

Certain microorganisms have demonstrated the ability to decolorize and degrade **C.I. Disperse Blue 284**. One such bacterium is Klebsiella pneumoniae GM-04, which has shown significant decolorization efficiency under specific conditions.

Table 1: Biodegradation of C.I. Disperse Blue 284 by Klebsiella pneumoniae GM-04



Parameter	Condition	Decolorization Efficiency (%)
pН	7	95
4	44	
10	30	-
Temperature (°C)	37	95
20	23	
60	Decreased	-
Initial Dye Concentration (ppm)	200	95
400	71	
600	59	-
800	48	-
1000	30	-

Data sourced from a study on the biodegradation by Klebsiella pneumoniae GM-04.

Photocatalytic Degradation

Advanced oxidation processes, such as photocatalysis, are effective in degrading complex organic molecules like azo dyes. While specific data for **C.I. Disperse Blue 284** is limited, studies on similar dyes like C.I. Disperse Blue 79:1 provide valuable insights. The process typically involves a semiconductor catalyst (e.g., ZnO/Mn) and a UV light source to generate highly reactive hydroxyl radicals that break down the dye structure.[5]

Table 2: Photocatalytic Degradation of a Model Disperse Azo Dye (C.I. Disperse Blue 79:1)



Parameter	Optimal Condition	Degradation/Decolorizatio n Efficiency (%)	
рН	8.5	~98 (after 60 min)	
Catalyst Dosage	0.05 g / 100 mL	Not specified	
Initial Dye Concentration	3.0 x 10 ⁻⁵ M	Not specified	
Light Source	UV light	Not specified	

Data adapted from a study on the photocatalytic degradation of C.I. Disperse Blue 79:1.[5]

Ecotoxicity Profile

The ecotoxicity of azo dyes is a major area of concern. While specific LC50 (lethal concentration, 50%) data for **C.I. Disperse Blue 284** is not readily available in the reviewed literature, data for other disperse blue azo dyes can provide an indication of its potential aquatic toxicity. The toxicity of azo dyes is often attributed to their breakdown products, aromatic amines, which can be carcinogenic and genotoxic.[2][3][4][6]

Table 3: Indicative Aquatic Toxicity of Disperse Blue Azo Dyes

Dye Name	Test Organism	Endpoint	Value (mg/L)
C.I. Disperse Blue 291	Fish (Pimephales promelas)	96-hour LC50 (Calculated)	0.0675
C.I. Disperse Blue 79	Daphnia Magna	48-hour EC50 (Calculated)	145

These values are for related disperse blue dyes and should be considered indicative for **C.I. Disperse Blue 284**. Data sourced from a study using OECD QSAR models.[7]

Experimental Protocols Biodegradation of C.I. Disperse Blue 284 by Klebsiella pneumoniae GM-04



- Microorganism and Culture: Isolate and culture Klebsiella pneumoniae GM-04 from industrial wastewater on Luria-Bertani (LB) agar and broth.
- Dye Solution Preparation: Prepare a stock solution of **C.I. Disperse Blue 284** (e.g., 1 g/L) in a suitable solvent and then dilute to the desired experimental concentrations (e.g., 200-1000 ppm) in the culture medium.
- Experimental Setup: Inoculate the dye-containing medium with the bacterial culture. Incubate under controlled conditions of temperature and pH as specified in Table 1.
- Decolorization Measurement: At regular intervals, withdraw samples, centrifuge to remove bacterial cells, and measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer.
- Calculation of Decolorization Efficiency: Use the following formula: Decolorization (%) =
 [(Initial Absorbance Final Absorbance) / Initial Absorbance] x 100

Photocatalytic Degradation of a Model Disperse Azo Dye

- Catalyst and Dye Solution: Prepare a suspension of the photocatalyst (e.g., 0.05 g of ZnO/Mn) in 100 mL of the dye solution at the desired concentration (e.g., 3.0 x 10⁻⁵ M).[5]
- pH Adjustment: Adjust the pH of the suspension to the optimal value (e.g., 8.5) using dilute acid or base.[5]
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.
- Photoreaction: Irradiate the suspension with a UV light source while continuously stirring.
- Analysis: Withdraw samples at regular time intervals, centrifuge or filter to remove the
 catalyst, and measure the absorbance of the supernatant at the dye's maximum wavelength
 to determine the extent of degradation.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)



- Sample Preparation:
 - Water Samples: Acidify the water sample and pre-concentrate the dye using solid-phase extraction (SPE) with a C18 cartridge. Elute the dye with a suitable solvent (e.g., methanol), evaporate to dryness, and reconstitute in the mobile phase.
 - Textile Samples: Extract the dye from the textile material using an appropriate solvent (e.g., methanol) with the aid of ultrasonication.
- HPLC System: Use a reversed-phase HPLC system with a C18 column.
- Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
- Detection: Utilize a Photodiode Array (PDA) detector to obtain spectral data and a Mass Spectrometer (MS) for definitive identification and sensitive quantification.[8]
- Quantification: Create a calibration curve using standard solutions of C.I. Disperse Blue 284
 to quantify the concentration in the samples.

Visualizations



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Biodegradation Experimental Workflow

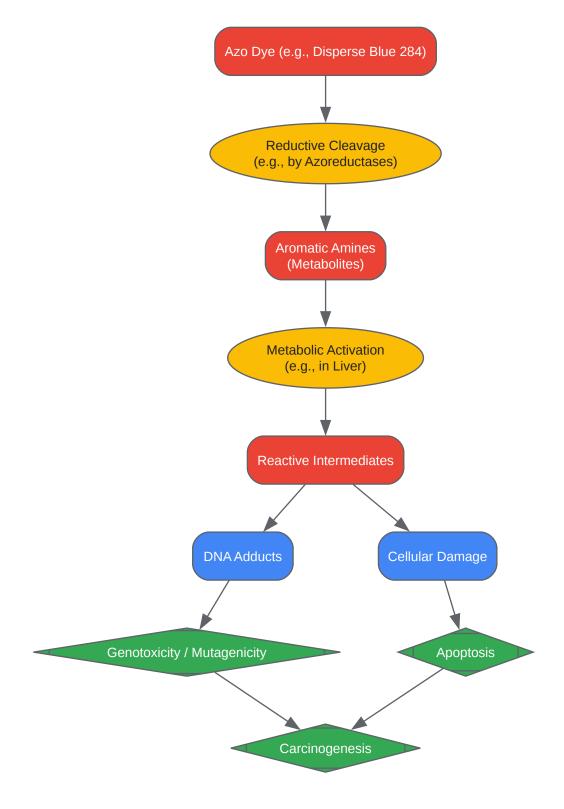




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Photocatalytic Degradation Workflow





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Generalized Azo Dye Toxicity Pathway



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